2-Methyl-2H-indazole-4-sulfonyl chloride

Description

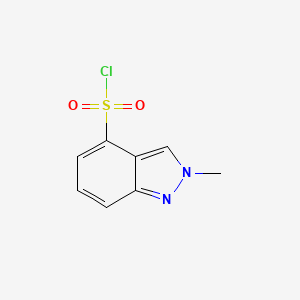

Structure

2D Structure

Properties

IUPAC Name |

2-methylindazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-11-5-6-7(10-11)3-2-4-8(6)14(9,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJXULOIFQMBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277021 | |

| Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-73-0 | |

| Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonylation of 2-Methyl-2H-indazole

The most common synthetic approach involves the direct sulfonylation of 2-methyl-2H-indazole using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. This reaction introduces the sulfonyl chloride group selectively at the 4-position of the indazole ring.

-

- React 2-methyl-2H-indazole with chlorosulfonic acid under controlled low temperature (0–5 °C) to avoid decomposition.

- The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).

- The product is isolated by quenching the reaction and subsequent purification, often by recrystallization or chromatography.

-

- Temperature control is critical to prevent side reactions.

- The reaction is typically performed under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.

- Purification yields a white crystalline solid of 2-methyl-2H-indazole-4-sulfonyl chloride.

Detailed Experimental Findings and Data

Reaction Conditions and Yields

| Preparation Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonylation of 2-methylindazole | Chlorosulfonic acid, 0–5 °C, anhydrous solvent | 70–85 | Requires strict temperature control |

| Indazole core synthesis | 2-bromoacetophenone + hydrazine, reflux | 75–90 | Precursor synthesis step |

| Purification | Recrystallization or silica gel chromatography | — | Ensures high purity and removal of impurities |

Mechanistic Insights and Reaction Pathways

- Sulfonylation proceeds via electrophilic aromatic substitution at the 4-position of the indazole ring, favored due to electronic effects of the methyl substituent at the 2-position.

- The sulfonyl chloride intermediate is highly reactive and can be further derivatized to sulfonamides or other sulfonyl derivatives by nucleophilic substitution with amines or alcohols.

- Deoxygenation and further functionalization of indazole derivatives have been achieved using reagents like triphenylphosphine or mesyl chloride/triethylamine, indicating potential routes for modifying the indazole core before or after sulfonylation.

Comparative Table of Preparation Methods

| Method | Starting Material | Sulfonylating Agent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct sulfonylation | 2-Methyl-2H-indazole | Chlorosulfonic acid | 0–5 °C, anhydrous | Straightforward, high yield | Requires careful temperature control |

| Multi-step synthesis | 2-Bromoacetophenone + hydrazine | Chlorosulfonic acid | Reflux for indazole, then sulfonylation | Allows structural control | More steps, longer synthesis time |

| Solid-phase synthesis (research) | Resin-bound amines + sulfonyl chlorides | Various sulfonyl chlorides | Mild conditions | Suitable for combinatorial synthesis | Requires specialized equipment |

Summary of Research Findings

- The direct sulfonylation of 2-methyl-2H-indazole is the most efficient and commonly used method for preparing this compound, yielding high purity products suitable for further chemical transformations.

- Alternative synthetic routes involving initial indazole formation followed by sulfonylation provide flexibility in functional group placement and are useful in complex molecule synthesis.

- The sulfonyl chloride functionality enables diverse applications in medicinal chemistry, particularly in the synthesis of sulfonamide derivatives with biological activity.

- Stability and solubility data confirm the necessity of strict anhydrous conditions during synthesis and storage to maintain compound integrity.

Practical Recommendations for Laboratory Preparation

- Use freshly distilled solvents and anhydrous conditions to prevent hydrolysis of sulfonyl chloride.

- Maintain reaction temperature below 5 °C during sulfonylation to avoid side reactions.

- Monitor reaction progress by TLC or HPLC to ensure completion.

- Purify the product by recrystallization or chromatographic techniques to achieve high purity.

- Prepare stock solutions in DMSO and dilute with appropriate co-solvents for biological or further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-indazole-4-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The indazole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Reduced Indazoles: Formed from reduction reactions.

Scientific Research Applications

2-Methyl-2H-indazole-4-sulfonyl chloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Materials Science: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2H-indazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The indazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparison

The reactivity and applications of 2-methyl-2H-indazole-4-sulfonyl chloride are influenced by its unique combination of an indazole ring and sulfonyl chloride functionality. Below is a comparison with analogous compounds:

Key Observations:

- Indazole vs. Indole: The indazole core (two adjacent nitrogen atoms) confers greater aromatic stability compared to indole, enhancing electrophilic substitution reactivity.

- Sulfonyl Chloride vs. Sulfonylurea : While metsulfuron methyl ester (a sulfonylurea pesticide) shares a sulfonyl group, its triazine core and urea linkage render it biologically active as an acetolactate synthase inhibitor . In contrast, the sulfonyl chloride group in the target compound is a reactive handle for covalent modifications.

- Industrial Analogues : Benzene sulfonyl chloride, though structurally simpler, lacks the heterocyclic indazole ring, reducing its utility in medicinal chemistry where nitrogen-rich scaffolds are preferred .

Physicochemical and Handling Differences

- Solubility : The target compound requires DMSO for pre-dissolution, whereas indole derivatives like 7-chloro-3-methylindole-2-carboxylic acid are often soluble in polar aprotic solvents .

- Stability : Sulfonyl chlorides are moisture-sensitive, necessitating anhydrous storage. In contrast, sulfonylurea pesticides (e.g., metsulfuron methyl ester) exhibit greater environmental stability .

- Availability : this compound has been discontinued by suppliers like CymitQuimica, suggesting challenges in large-scale production despite its research utility .

Biological Activity

2-Methyl-2H-indazole-4-sulfonyl chloride is a compound belonging to the indazole class, which has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical properties, and applications in research.

The molecular formula of this compound is C₈H₇ClN₂O₂S, with a molecular weight of 230.67 g/mol. The presence of a sulfonyl chloride group attached to the indazole ring system enhances its reactivity and potential biological interactions.

Indazoles, including this compound, can exhibit diverse mechanisms of action depending on their specific structure and functional groups. The following points summarize the key aspects:

- Enzyme Interactions : Indazoles may act as enzyme inhibitors or modulators, influencing various biochemical pathways. For example, they can interact with kinases and transcription factors, affecting gene expression and cellular signaling .

- Antimicrobial Activity : Some derivatives within the indazole class have shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis. The sulfonamide moiety is crucial for this activity, as it can inhibit essential bacterial enzymes involved in cell wall biosynthesis .

- Anti-inflammatory Effects : Indazoles have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : The compound modulates signaling pathways that can lead to changes in cell proliferation and apoptosis.

- Gene Expression : It alters the expression of genes associated with inflammation and immune responses .

Subcellular Localization

The compound exhibits specific localization within cells, primarily found in the cytoplasm and nucleus. This localization may affect its biological activity by influencing interactions with cellular targets.

Research Applications

The compound has several applications in scientific research:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceuticals with potential anti-inflammatory and anticancer properties .

- Biological Studies : Used to study enzyme inhibition and receptor binding due to its ability to interact with various biomolecules .

- Materials Science : Its unique chemical properties make it suitable for developing advanced materials like polymers and dyes.

Antitubercular Activity

A notable study highlighted the effectiveness of indazole sulfonamides as inhibitors of Mycobacterium tuberculosis KasA, a critical enzyme for mycolic acid biosynthesis. Compounds similar to this compound demonstrated synergistic effects when combined with existing antitubercular drugs like isoniazid (INH), enhancing their bactericidal activity .

Structure-Activity Relationship (SAR)

Research into the SAR of indazole derivatives has revealed that modifications at various positions on the indazole ring can significantly impact biological activity. For instance, certain substitutions have been linked to increased potency against M. tuberculosis strains .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 2-Methyl-2H-indazole-4-sulfonyl chloride, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves sulfonation of the indazole ring using chlorosulfonic acid, followed by quenching with thionyl chloride. Critical parameters include:

- Temperature control (exothermic reactions require cooling to prevent decomposition).

- Protecting groups (e.g., methyl at the 2-position stabilizes the indazole ring during sulfonation).

- Purification via recrystallization or column chromatography to isolate the sulfonyl chloride.

Comparative studies with imidazole-based sulfonyl chlorides suggest analogous protocols but highlight differences in regioselectivity due to ring aromaticity .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodological Answer :

- Spectroscopic techniques :

- ¹H/¹³C NMR to confirm substitution patterns and absence of byproducts.

- FT-IR for characteristic S=O and S-Cl stretching vibrations (~1360 cm⁻¹ and ~530 cm⁻¹).

- Chromatography : HPLC with UV detection to assess purity (>95% threshold for synthetic intermediates).

- Reference databases : Cross-referencing with NIST spectral data ensures reliability, though experimental validation is advised for novel derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonyl chloride formation in 2-Methyl-2H-indazole versus imidazole derivatives?

- Methodological Answer :

- Electronic effects : The indazole ring’s fused benzene-pyrazole structure creates electron-deficient regions, directing sulfonation to the 4-position.

- Steric factors : Methyl substitution at the 2-position hinders alternative sulfonation sites.

- Comparative analysis : Imidazole sulfonyl chlorides (e.g., 1-Methyl-1H-imidazole-4-sulfonyl chloride) exhibit similar regioselectivity but differ in reaction rates due to reduced aromatic stabilization .

Q. How do solvent systems influence the solvolysis kinetics of this compound during sulfonamide synthesis?

- Methodological Answer :

- Solvent polarity : Protic solvents (e.g., water, alcohols) accelerate solvolysis via nucleophilic attack, while aprotic solvents (e.g., DMF, THF) stabilize intermediates.

- Kinetic studies : For analogous sulfonyl chlorides (e.g., 2-thiophenesulfonyl chloride), solvolysis rates in 80% ethanol/water are ~10⁻⁴ s⁻¹ at 25°C. Adjusting solvent composition can optimize reaction half-life .

- Table : Hypothesized solvolysis rates based on structural analogs:

| Solvent System | Rate Constant (s⁻¹) | Temperature (°C) |

|---|---|---|

| 80% Ethanol/Water | ~1.5 × 10⁻⁴ | 25 |

| Anhydrous DMF | ~5.0 × 10⁻⁶ | 25 |

Q. What computational approaches predict the stability of this compound under varying storage conditions?

- Methodological Answer :

- DFT calculations : Assess bond dissociation energies (BDEs) of S-Cl bonds to predict thermal decomposition thresholds.

- Moisture sensitivity : Molecular dynamics simulations model hydrolysis pathways in humid environments.

- Experimental validation : Accelerated stability testing (40°C/75% RH for 4 weeks) correlates with computational predictions .

Safety and Handling Considerations

Q. What protocols mitigate risks associated with handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Anhydrous conditions (desiccated, under argon) at -20°C to prevent hydrolysis.

- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods mandatory during synthesis.

- Spill management : Neutralize with sodium bicarbonate before disposal. BASF guidelines for sulfonyl chlorides recommend pre-use stability assessments to avoid exothermic decomposition .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter optimization : Conflicting yields (e.g., 40% vs. 65%) often stem from variations in chlorination time or reagent stoichiometry.

- Byproduct analysis : LC-MS identifies sulfonic acid byproducts from incomplete chlorination, guiding protocol refinement.

- Collaborative verification : Cross-laboratory reproducibility studies using standardized SHELX-refined crystallographic data ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.